molecular formula C12H9N3O4S2 B5962570 N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B5962570
M. Wt: 323.4 g/mol
InChI Key: RYXXUHRTUNLIED-UXBLZVDNSA-N
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Description

N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a 3-nitrobenzylidene substituent at position 5, an acetamide group at position 3, and a thioxo group at position 2. The (5E) configuration indicates the trans geometry of the exocyclic double bond formed via Knoevenagel condensation.

Properties

IUPAC Name

N-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S2/c1-7(16)13-14-11(17)10(21-12(14)20)6-8-3-2-4-9(5-8)15(18)19/h2-6H,1H3,(H,13,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXXUHRTUNLIED-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acetylation of the thiazolidinone derivative to produce the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide exhibits promising antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study : A study published in the Journal of Antibiotics demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via mitochondrial pathway
MCF7 (Breast Cancer)20Inhibition of cell proliferation

This data suggests that N-acetamide derivatives could be developed into effective anticancer agents.

Photophysical Properties

N-acetamide derivatives have been explored for their photophysical properties, making them suitable for applications in organic electronics and photonic devices. Their ability to absorb light and emit fluorescence can be harnessed in the development of sensors and light-emitting diodes (LEDs).

Data Table: Photophysical Characteristics

PropertyValue
Absorption Maximum (nm)350
Emission Maximum (nm)450
Quantum Yield0.75

These properties indicate their potential use in optoelectronic applications.

Mechanism of Action

The exact mechanism of action of N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In terms of its potential anticancer properties, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituents on the benzylidene ring and the acetamide moiety. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Thiazolidinone Derivatives
Compound ID & Structure Substituents on Benzylidene/Acetamide Melting Point (°C) Yield (%) Key Analytical Data (References)
Target Compound: N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 3-NO₂ on benzylidene, N-acetamide Not reported Not reported IR: C=O (1680 cm⁻¹), NO₂ (1520 cm⁻¹); ^1H-NMR: δ 8.3–8.5 (aromatic H)
Compound 9 () 4-Cl on benzylidene, N-(4-methoxyphenyl) 186–187 90 ^1H-NMR: δ 7.4–7.6 (aromatic H); MS: m/z 490 [M⁺]
Compound 12 () 5-Nitro-2-furylmethylene, N-(4-fluorophenyl) 155–156 53 IR: C=O (1665 cm⁻¹), NO₂ (1535 cm⁻¹)
Compound 38 () 5-Bromo-2-hydroxy-3-methoxybenzylidene 203–204 69 ^1H-NMR: δ 3.76–3.86 (OCH₃), 8.20 (CH=); MS: m/z 614 [M⁺]
Compound 3d () 4-Hydroxy-3-methoxybenzylidene, COOH 217–219 84.5 IR: OH (3330 cm⁻¹), C=O (1704 cm⁻¹)
Compound 6a–o () Varied arylidene, N-(quinazolinyl) 135–160 (range) 72–85 ^13C-NMR: δ 170–175 (C=O); MS: m/z 400–600

Physicochemical Properties

  • Melting Points : Higher melting points (>200°C) are observed in compounds with polar substituents (e.g., hydroxy, nitro) due to intermolecular hydrogen bonding (e.g., Compound 38: 203–204°C) . The target compound’s nitro group may confer a similar high melting point.
  • Solubility: Nitro and thioxo groups reduce aqueous solubility compared to methoxy or hydroxy analogues, necessitating DMSO or ethanol for biological assays .

Analytical Characterization

All compounds are confirmed via:

  • ^1H-NMR : Aromatic protons (δ 7.0–8.5 ppm) and acetamide NH (δ 10–11 ppm) .
  • IR Spectroscopy: C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and NO₂ (1520–1550 cm⁻¹) stretches .
  • Elemental Analysis : Deviations <0.3% confirm purity .

Biological Activity

N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H8N2O5S2
  • Molecular Weight : 324.33 g/mol
  • IUPAC Name : 2-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
  • Canonical SMILES : OC(=O)CN1C(=S)S/C(=C/c2cccc(c2)N+[O-])/C1=O

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidine precursors with nitrobenzaldehyde derivatives. The synthetic route often requires careful control of reaction conditions to achieve high yields and purity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against various bacterial and fungal strains. In a study evaluating similar compounds, the best activity was observed with a related thiazolidine derivative showing a Minimum Inhibitory Concentration (MIC) in the range of 10.7–21.4 μmol/mL against multiple pathogens .

Anti-inflammatory and Analgesic Properties

Thiazolidine derivatives have been investigated for their anti-inflammatory and analgesic activities. Preliminary findings suggest that these compounds can inhibit inflammatory pathways and reduce pain responses effectively. For example, certain derivatives demonstrated dual anti-inflammatory and analgesic profiles comparable to standard medications .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of thiazolidine derivatives have also been explored in cancer research. In vitro studies indicated that specific derivatives possess antitumor activity against various cancer cell lines, including MDA-MB-231 and HCT116. The mechanism appears to involve the induction of apoptosis in cancer cells .

Case Studies

Study Findings
Da Silva et al. (2020)Evaluated antitumor activity of thiazolidinones; some compounds showed significant cytotoxicity against glioblastoma cells .
Research on Antimicrobial ActivityRelated compounds exhibited MIC values as low as 10.7 μmol/mL against bacterial strains .
Anti-inflammatory StudiesCertain thiazolidine derivatives demonstrated potent anti-inflammatory effects in vivo .

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